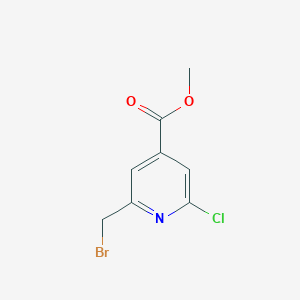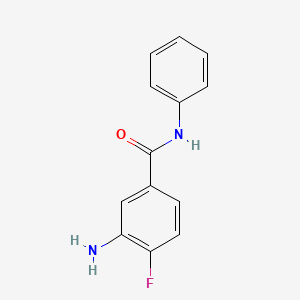![molecular formula C30H21BrN4 B8438147 3-(6-bromopyridin-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8438147.png)
3-(6-bromopyridin-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-bromopyridin-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine is a complex organic compound featuring a pyrazolo[5,4-b]pyridine core substituted with a 6-bromo-2-pyridyl group and a trityl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-bromopyridin-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production.
化学反应分析
Types of Reactions
3-(6-bromopyridin-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The bromine atom in the 6-bromo-2-pyridyl group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various nucleophiles into the molecule.
科学研究应用
3-(6-bromopyridin-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.
作用机制
The mechanism of action of 3-(6-bromopyridin-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
3-Bromopyridine: A simpler compound with a bromine atom on the pyridine ring.
2-Bromo-6-methylpyridine: Similar structure but with a methyl group instead of a trityl group.
6-Bromo-2-pyridinecarboxaldehyde: Contains a formyl group instead of the pyrazolo[5,4-b]pyridine core.
Uniqueness
3-(6-bromopyridin-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine is unique due to its combination of a pyrazolo[5,4-b]pyridine core with a 6-bromo-2-pyridyl group and a trityl group. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
属性
分子式 |
C30H21BrN4 |
|---|---|
分子量 |
517.4 g/mol |
IUPAC 名称 |
3-(6-bromopyridin-2-yl)-1-tritylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C30H21BrN4/c31-27-20-10-19-26(33-27)28-25-18-11-21-32-29(25)35(34-28)30(22-12-4-1-5-13-22,23-14-6-2-7-15-23)24-16-8-3-9-17-24/h1-21H |
InChI 键 |
DXTRZYDVGYAIOY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=CC=N5)C(=N4)C6=NC(=CC=C6)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Methanesulfonamide, N-[2-iodo-4-(trifluoromethyl)phenyl]-](/img/structure/B8438099.png)


![ethyl 3-[(2-{[4-(hexyloxycarbonylaminoiminomethyl)phenylamino]methyl}-1-methyl-1H-benzimidazole-5-carbonyl)pyridin-2-yl-amino]propionate](/img/structure/B8438127.png)




